molecular formula C11H19NO2 B2508191 Methyl 8-azaspiro[4.5]decane-1-carboxylate CAS No. 2287317-29-5

Methyl 8-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B2508191
CAS No.: 2287317-29-5
M. Wt: 197.278
InChI Key: ZPNDQZMSWTXJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-azaspiro[4.5]decane-1-carboxylate is a spirocyclic compound featuring an eight-membered azaspiro ring fused to a five-membered carbocyclic ring. The molecule contains a methyl ester group at position 1, which enhances its utility as a synthetic intermediate in medicinal chemistry. Spirocyclic compounds like this are valued for their conformational rigidity, which can improve binding specificity and metabolic stability in drug candidates . For example, similar methyl carboxylates of azaspiro systems are synthesized via acid-catalyzed esterification (e.g., sulfuric acid in methanol, as seen in the preparation of Methyl N-benzyl-7-azaspiro[4.5]decane-1-carboxylate) .

Properties

IUPAC Name

methyl 8-azaspiro[4.5]decane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-14-10(13)9-3-2-4-11(9)5-7-12-8-6-11/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNDQZMSWTXJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound . The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-azaspiro[4.5]decane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

Methyl 8-azaspiro[4.5]decane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved .

Comparison with Similar Compounds

Structural Analogues: Positional and Functional Group Variations

Table 1: Key Structural Analogues

Compound Name Substituents/Modifications Molecular Formula Key Data (Yield, Purity, etc.) Reference
Benzyl 4-amino-3-azaspiro[4.5]decane-1-carboxylate (7f) Benzyl ester, amino group at C4, 3-aza ring C₁₇H₂₂N₂O₂ Yield: Not specified; HRMS: 249.1598
Benzyl 7-thia-1-azaspiro[4.5]decane-1-carboxylate (11m) Sulfur atom replacing carbon (7-thia) C₁₅H₁₉NO₂S Yield: 73%; mp: 61–63°C
tert-Butyl 8-phenyl-1-azaspiro[4.5]decane-1-carboxylate (3.60) tert-Butyl carbamate, phenyl substituent C₂₀H₂₇NO₂ Yield: 73%; dr: >98.2:1.8
1,1-Difluoro-8-azaspiro[4.5]decane (AS99137) Difluoro substituents at C1 C₉H₁₃F₂N Purity: Not specified; Price: $612/100mg

Key Observations :

  • Fluorination : Difluoro derivatives (AS99137) improve metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
Heteroatom Variations
  • Sulfur vs. Nitrogen: The 7-thia analog (11m) exhibits a lower melting point (61–63°C) compared to nitrogenous spirocycles, likely due to reduced hydrogen-bonding capacity .
  • Oxygen Incorporation : tert-Butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate (CAS: 2253632-69-6) introduces a ketone group, enabling further derivatization (e.g., reduction to alcohols or amines) .

Biological Activity

Methyl 8-azaspiro[4.5]decane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications for drug development, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a spirocyclic structure that includes both nitrogen and carbon atoms, contributing to its unique chemical properties. The compound's molecular formula is C12H19NC_{12}H_{19}N with a molecular weight of approximately 191.29 g/mol. Its spiro configuration allows for specific interactions with biological targets, enhancing its potential as a bioactive compound.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's ability to fit into binding sites with high specificity can modulate the activity of these targets, leading to various biological effects depending on the target pathway involved.

Key Mechanisms:

  • Receptor Interaction: It has been investigated for its affinity towards muscarinic receptors, particularly M1 and M2 subtypes, which are crucial in cholinergic signaling pathways associated with cognitive functions.
  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activities, making it a candidate for further exploration in infectious disease treatment.

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Its effectiveness against various bacterial strains has been documented, indicating potential applications in treating infections caused by resistant bacteria.

Neuropharmacological Effects

Research has highlighted the compound's role as a muscarinic agonist, particularly in models simulating Alzheimer's disease symptoms:

  • Cognitive Enhancement: In vivo studies demonstrated that modifications of related compounds could ameliorate scopolamine-induced cognitive impairments in rats, suggesting potential therapeutic benefits for dementia .

Table 1: Summary of Biological Activities

Activity TypeResult SummaryReference
AntimicrobialEffective against Gram-positive and Gram-negative strains
Muscarinic AgonismPotent activity in ameliorating cognitive deficits
Structural ActivityUnique spiro structure enhances receptor binding

Case Study: Muscarinic Receptor Interaction

A study focused on the synthesis and evaluation of various spirocyclic compounds revealed that certain derivatives exhibited strong binding affinity to M1 muscarinic receptors, promoting cholinergic activity without significant side effects like hypothermia or tremors—common issues with traditional cholinergic drugs .

Comparative Analysis with Similar Compounds

This compound can be compared with other azaspiro compounds to highlight its unique properties:

Compound NameStructural FeaturesBiological Activity
Methyl 1-azaspiro[4.5]decane-8-carboxylateSimilar spiro structure; different nitrogen positionModerate receptor affinity
1-Oxa-8-azaspiro[4.5]decaneContains oxygen; altered reactivityLower antibacterial activity
2-Ethyl analogueEnhanced selectivity for M1 receptorsImproved cognitive effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.